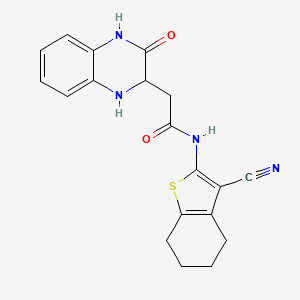

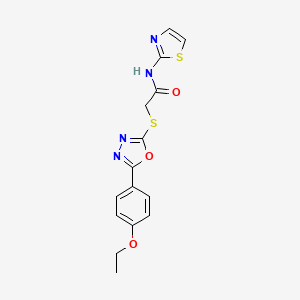

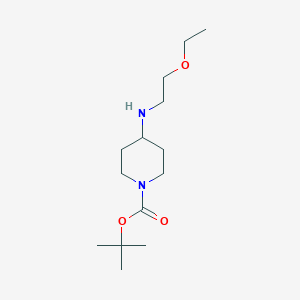

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with cyano and acetamide groups have been synthesized and studied for their structural and biological properties. For instance, a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and characterized, indicating the interest in such structures for their potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with a focus on achieving high purity and yield. For example, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide was performed on a kilogram scale with an overall yield of 49% and a purity of 98.9% . Another similar compound, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, was synthesized with an overall yield of 46% and a purity of >99% . These examples demonstrate the feasibility of synthesizing complex heterocyclic amides with high purity, which is essential for subsequent biological evaluations.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using various spectroscopic techniques. In the case of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the structure was elucidated using FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography . Additionally, computational methods like density functional theory (DFT) are employed to understand the electronic properties and potential interactions with biological targets, such as DNA bases .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be explored through computational analyses such as Fukui function analysis, which helps in understanding the regions of the molecule that are more prone to electrophilic or nucleophilic attacks . The electrophilicity-based charge transfer method is another computational tool used to examine the interactions between the compound and DNA bases, which is crucial for assessing the potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amides are important for their biological function. The crystal packing of the related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by various hydrogen bonds, which could influence its solubility and stability . The Hirshfeld surface analysis provides insight into the intermolecular interactions within the crystal structure, which includes contributions from H...H, C...H, S...H, N...H, and O...H contacts . These properties are essential for understanding the behavior of the compound in biological systems.

Biological Evaluation

The biological activities of these compounds are evaluated using various assays. The related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide exhibited moderate antioxidant activity in an ABTS assay and significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts . These findings suggest that the compound of interest may also possess similar biological properties, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

A novel synthesis approach for N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was developed through an acylation reaction, showcasing a method with short reaction time, high yield, and environmentally friendly procedures. This compound, related to the requested chemical structure, demonstrates the potential for further exploration in heterocyclic compound development and biological investigations (Wang et al., 2014). Moreover, the therapeutic potential of combined ozone and L-carnitine administrations was evaluated against experimentally-induced acetaminophen hepatotoxicity, revealing that such treatments could activate the antioxidant mechanism by suppressing oxidative stress, although the superiority of combined treatment over single treatments was not conclusively determined (Paldir & Eroğlu, 2020).

Mechanistic Insights and Toxicity Evaluations

The pathway and toxicity of acetaminophen and its derivatives, including the metabolism of compounds related to the requested chemical structure, were studied to understand the balance between therapeutic and toxic doses. This research contributes to a comprehensive understanding of drug metabolism and its implications for drug design and safety assessments (Mazaleuskaya et al., 2015). Additionally, detoxification and bioaugmentation potential for acetaminophen and its derivatives were investigated using Ensifer sp., isolated from activated sludge, showcasing the capability to degrade both acetaminophen and its metabolic derivatives, highlighting an environmental approach to mitigating pharmaceutical contaminants (Park & Oh, 2020).

Molecular Docking and Antimicrobial Activity

The design, synthesis, and molecular docking of new lipophilic acetamide derivatives were explored for potential anticancer and antimicrobial agents. This research illustrates the application of computational methods to predict the binding affinity and mode of action of novel compounds, including those structurally related to the requested chemical entity, towards targets such as EGFR protein kinase, contributing to the development of cytotoxic agents (Ahmed et al., 2018).

Spectrophotometric Analysis

Spectrophotometric determination of paracetamol, a compound structurally related to the requested chemical, was conducted using iodylbenzene, highlighting the method's simplicity, rapidity, and precision. This approach provides insights into analytical techniques applicable for the quantification and study of similar acetamide derivatives (Verma & Jain, 1985).

Eigenschaften

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c20-10-12-11-5-1-4-8-16(11)26-19(12)23-17(24)9-15-18(25)22-14-7-3-2-6-13(14)21-15/h2-3,6-7,15,21H,1,4-5,8-9H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTQIJQJUMDDNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)